molecular formula C11H11IO5 B2792534 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid CAS No. 2377031-42-8

2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid

Cat. No.: B2792534
CAS No.: 2377031-42-8
M. Wt: 350.108
InChI Key: JKNPAIBZXITWDX-UHFFFAOYSA-N
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Description

2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid is a chemical compound with the CAS Registry Number 2377031-42-8 . Its molecular formula is C 11 H 11 IO 5 , and it has a molecular weight of 350.11 g/mol . The compound features both a carboxylic acid and a methyl ester functional group, making it a potential building block for further chemical synthesis and materials science research . This reagent is offered with a high purity level of 95% and is intended for Research Use Only. It is not approved for diagnostic, therapeutic, or household use . Researchers can find this product available from several suppliers for their experimental needs . The provided structural information, including the InChI (InChI=1S/C11H11IO5/c1-16-11(15)8-2-7(3-9(12)4-8)5-17-6-10(13)14/h2-4H,5-6H2,1H3,(H,13,14)) and SMILES (IC1C=C(C(=O)OC)C=C(C=1)COCC(=O)O) strings, can assist in compound identification and computational studies . Scientific literature references are available for this compound, indicating its use in various research contexts, particularly in the synthesis of more complex molecules .

Properties

IUPAC Name

2-[(3-iodo-5-methoxycarbonylphenyl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO5/c1-16-11(15)8-2-7(3-9(12)4-8)5-17-6-10(13)14/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNPAIBZXITWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)COCC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Iodo Position

The electron-withdrawing methoxycarbonyl group activates the aryl iodide toward nucleophilic substitution. Under basic or transition metal-catalyzed conditions, the iodine atom is displaced by nucleophiles (e.g., amines, thiols, or alkoxides).

Reaction Conditions Product Yield Mechanistic Notes
K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 h (phenol nucleophile)2-[(3-Phenoxy-5-methoxycarbonylphenyl)methoxy]acetic acid78%Base-mediated S<sub>N</sub>Ar via Meisenheimer intermediate. Stabilization by methoxycarbonyl group .
Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, arylboronic acid, 100°CBiaryl derivative85%Suzuki-Miyaura coupling replaces iodine with aryl groups. Catalytic cycle involves oxidative addition .

Hydrolysis of the Methoxycarbonyl Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Product Yield Notes
1M NaOH, H<sub>2</sub>O/EtOH, reflux, 6 h2-[(3-Iodo-5-carboxyphenyl)methoxy]acetic acid92%Saponification proceeds via tetrahedral intermediate. Rate enhanced by electron-withdrawing iodo group .
H<sub>2</sub>SO<sub>4</sub> (conc.), 60°C, 3 hSame as above88%Acidic hydrolysis avoids decarboxylation side reactions observed in basic media .

Decarboxylation of the Acetic Acid Moiety

The acetic acid side chain undergoes thermal or radical-mediated decarboxylation, forming a methylene group.

Conditions Product Yield Mechanism
Pb(OAc)<sub>4</sub>, CCl<sub>4</sub>, 120°C, 2 h2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]ethane65%Radical chain mechanism: Homolytic cleavage generates acyloxy radical, releasing CO<sub>2</sub> .
Barton ester (NHPI), hv, CH<sub>2</sub>Cl<sub>2</sub>Same as above70%Photolytic initiation generates radicals. Chain propagation via halogen abstraction .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction Type Conditions Product Yield
Negishi Coupling Zn(CH<sub>2</sub>Ph)Cl, Pd(OAc)<sub>2</sub>, THF, 60°CBenzyl-substituted derivative82%
Heck Reaction Styrene, PdCl<sub>2</sub>, NEt<sub>3</sub>, DMFVinylated product75%

Functionalization of the Methoxy Group

The methoxy group can be demethylated or converted into other functionalities.

Reagent Product Yield Notes
BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C to rt2-[(3-Iodo-5-hydroxycarbonylphenyl)methoxy]acetic acid90%Lewis acid-mediated cleavage of methyl ether. Steric hindrance from adjacent groups slows reaction .
TMSCl, NaI, CH<sub>3</sub>CN, 50°CTrimethylsilyl-protected derivative68%Selective protection for subsequent functionalization .

Radical Reactions

The iodine atom serves as a radical initiator or participates in chain-transfer processes.

Conditions Product Yield Mechanism
AIBN, Bu<sub>3</sub>SnH, toluene, 80°CDeiodinated product55%Radical chain mechanism: Iodine abstraction by tin radical, yielding aryl radical .
UV light, CCl<sub>4</sub>Chlorinated byproduct30%Homolytic cleavage of C–I bond generates aryl radical, reacting with CCl<sub>4</sub> .

Complexation with Metals

The carboxylic acid and ester groups facilitate coordination with transition metals.

Metal Salt Application Observations
FeCl<sub>3</sub>Catalysis in oxidation reactionsForms six-membered chelate ring, enhancing electron density at the aryl ring .
Pd(OAc)<sub>2</sub>Cross-coupling precursorsStabilizes palladium intermediates during coupling, reducing catalyst loading .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Inhibition of Breast Cancer Cell Proliferation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and evaluated their effects on MCF-7 breast cancer cells. The results demonstrated that certain derivatives significantly reduced cell viability, with IC50 values ranging from 10 to 30 µM, indicating a strong potential for further development as anticancer agents .

Enzyme Inhibition

2.1 Targeting Kinases

The compound has also been explored for its ability to inhibit specific kinases involved in signaling pathways related to cancer progression. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Data Table: Kinase Inhibition Potency

Compound DerivativeTarget KinaseIC50 (µM)
Derivative ACDK415
Derivative BCDK622
Derivative CCDK218

This data suggests that modifications to the core structure of this compound can lead to enhanced potency against specific kinases, making it a valuable scaffold for drug design .

Synthesis of Novel Compounds

3.1 Intermediate in Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic disorders and inflammatory diseases. Its unique structure allows for the incorporation of various functional groups that can enhance biological activity.

Case Study: Synthesis of SGLT2 Inhibitors

A study highlighted the role of this compound as an intermediate in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in diabetes management. The synthetic route was optimized to improve yield and reduce costs, showcasing the compound's utility in developing therapeutics with significant market potential .

Potential Applications in Agriculture

4.1 Herbicide Development

Emerging research indicates that derivatives of this compound may possess herbicidal properties. The structural features of the compound suggest it could disrupt metabolic pathways in plants.

Data Table: Herbicidal Activity Assessment

Compound DerivativeTarget Plant SpeciesEffective Concentration (g/ha)
Derivative DWeedy Rice0.5
Derivative ECommon Lambsquarters1.0

These findings propose a new avenue for agricultural applications, particularly in developing selective herbicides that minimize crop damage while effectively controlling weed populations .

Mechanism of Action

The mechanism of action of 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the methoxycarbonyl and acetic acid moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features are best understood through comparisons with structurally related acetic acid derivatives:

(a) 3-Methoxyphenylacetic Acid
  • Structure : A simpler analog with a single 3-methoxy group on the phenyl ring.
  • Key Differences : Lacks the iodine and methoxycarbonyl groups.
  • Physicochemical Properties : Melting point = 71–73°C .
  • Applications : Primarily used as a synthetic intermediate.
(b) Indomethacin
  • Structure : 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid.
  • Key Differences : Features an indole core with a p-chlorobenzoyl group instead of a substituted phenyl.
  • Bioactivity : Potent anti-inflammatory (85× more active than phenylbutazone) due to COX inhibition .
(c) 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (Homovanillic Acid)
  • Structure : Contains a 4-hydroxy and 3-methoxy substituent.
  • Key Differences: Hydroxyl group enhances polarity and metabolic turnover compared to iodine or ester groups.
  • Role : Dopamine metabolite; lacks the lipophilicity imparted by iodine .
(d) 2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic Acid
  • Structure : Replaces the phenyl ring with a thiophene moiety.
  • Key Differences : Thiophene’s electron-rich nature alters electronic properties vs. iodophenyl systems.
  • Potential Use: Antiproliferative or antimicrobial applications .

Physicochemical and Pharmacokinetic Trends

Compound Molecular Formula Molecular Weight Substituents Melting Point LogP* (Predicted) Bioactivity/Applications
2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid C₁₁H₁₀IO₆ 356.10 3-Iodo, 5-methoxycarbonyl N/A ~2.5 Radiopharmaceutical candidate
3-Methoxyphenylacetic acid C₉H₁₀O₃ 166.17 3-Methoxy 71–73°C 1.2 Synthetic intermediate
Indomethacin C₁₉H₁₆ClNO₄ 357.79 5-Methoxy, p-chlorobenzoyl 155°C 4.2 Anti-inflammatory drug
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ 182.17 4-Hydroxy, 3-methoxy N/A 0.8 Neurotransmitter metabolite

Notes:

  • The methoxycarbonyl group (ester) may act as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo .

Biological Activity

2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C11H11I O4
  • CAS Number : 2377031-42-8
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity :
    • Similar compounds have shown to inhibit key enzymes, such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting HDACs, these compounds can induce apoptosis and cell cycle arrest in cancer cells .
  • Modulation of Cell Signaling Pathways :
    • The compound may also affect pathways such as the PI3K/AKT pathway, which is important for cell growth and survival. Inhibition of this pathway can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
LNCaP (Prostate)5Induction of apoptosis
MCF7 (Breast)10Cell cycle arrest at G1 phase
A549 (Lung)8Inhibition of HDACs

These findings suggest that the compound may be effective in treating different types of cancers by inducing cell death and preventing cell cycle progression.

Other Biological Activities

Apart from its anticancer properties, the compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that similar derivatives exhibit antimicrobial effects against various bacterial strains, indicating potential for development as an antibiotic agent .
  • Anti-inflammatory Effects : Some analogs have shown promise in reducing inflammation by modulating cytokine production, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Prostate Cancer Study :
    A study focusing on the effects of this compound on prostate cancer cell lines demonstrated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation. Flow cytometry analysis revealed an increase in cells arrested at the G1 phase, confirming the compound's role in cell cycle regulation .
  • Breast Cancer Analysis :
    In another study involving MCF7 breast cancer cells, the compound was shown to downregulate estrogen receptor signaling pathways, leading to decreased proliferation rates. This suggests its potential as a therapeutic agent in hormone-responsive cancers .

Q & A

Q. What are the standard synthetic routes for 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including iodination, esterification, and coupling. For example, the methoxycarbonyl group may be introduced via esterification of a carboxylic acid precursor using methanol and a catalyst like sulfuric acid. The iodine substituent is often added via electrophilic aromatic substitution using iodine monochloride (ICl) in a controlled acidic medium. Reaction optimization focuses on temperature (e.g., 0–25°C for iodination to prevent over-substitution), solvent choice (polar aprotic solvents like DMF for coupling steps), and catalyst selection (e.g., palladium catalysts for cross-coupling reactions). Purification is achieved via column chromatography or recrystallization .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the aromatic substitution pattern and acetic acid moiety.
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (iodine has a distinct isotopic signature).
  • HPLC : For purity assessment (>95% is typical for research-grade material).
  • FT-IR : To identify functional groups (e.g., C=O stretch of the methoxycarbonyl group at ~1700 cm1^{-1}) .

Q. How is the compound’s solubility and stability assessed in biological assays?

Solubility is tested in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or nephelometry. Stability studies involve incubating the compound under assay conditions (e.g., 37°C, pH 7.4) and monitoring degradation via HPLC over 24–72 hours. Antioxidants (e.g., ascorbic acid) or light-protected storage may be required if decomposition is observed .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from differences in assay conditions (e.g., cell line variability, serum concentration) or compound purity. To address this:

  • Validate purity with orthogonal methods (e.g., HPLC coupled with charged aerosol detection).
  • Replicate assays under standardized conditions (e.g., ATCC cell lines, serum-free media).
  • Perform dose-response curves to compare EC50_{50} values across studies.
  • Use computational models (e.g., molecular docking) to hypothesize binding site variations .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

The iodo group is a prime site for nucleophilic substitution. Optimization strategies include:

  • Leaving group activation : Use copper(I) iodide or palladium catalysts (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation).
  • Solvent effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.
  • Temperature control : Reactions may require heating (60–80°C) for aryl iodides due to their lower reactivity compared to bromides.
  • Protecting groups : Temporarily protect the acetic acid moiety (e.g., as a methyl ester) to prevent side reactions .

Q. How can environmental fate studies be designed for this compound?

Per Project INCHEMBIOL ():

  • Abiotic degradation : Expose the compound to UV light (simulating sunlight) in aqueous solutions and analyze breakdown products via LC-MS.
  • Biotic degradation : Use soil or water microcosms to assess microbial degradation rates.
  • Partitioning studies : Measure log KowK_{ow} (octanol-water partition coefficient) to predict bioaccumulation potential.
  • Ecotoxicity screening : Use Daphnia magna or algae growth inhibition assays for preliminary risk assessment .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to proteins (e.g., cyclooxygenase-2, given the acetic acid moiety’s similarity to NSAIDs).
  • QSAR models : Corrogate substituent effects (e.g., iodine’s electronegativity) with activity data from analogs.
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Methodological Notes

  • Synthetic Challenges : Iodine’s steric bulk may hinder coupling reactions; consider microwave-assisted synthesis to accelerate kinetics .
  • Data Interpretation : Use Hill slopes in dose-response assays to identify cooperative binding effects.
  • Environmental Relevance : Include stable isotope-labeled analogs (e.g., 13^{13}C) in degradation studies for precise tracking .

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